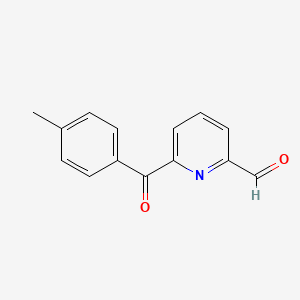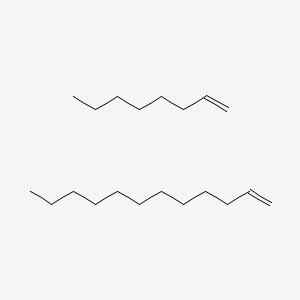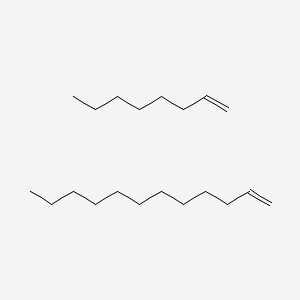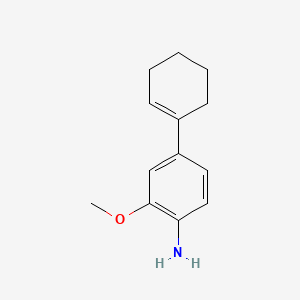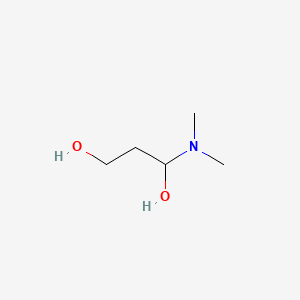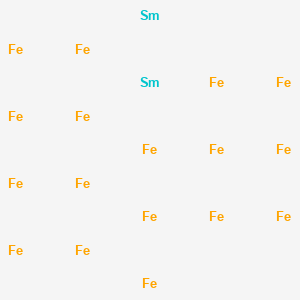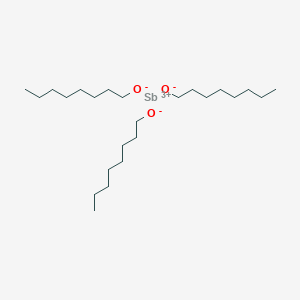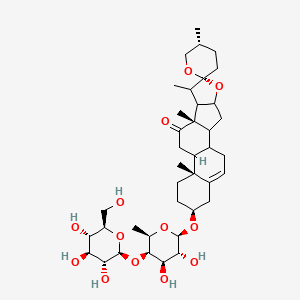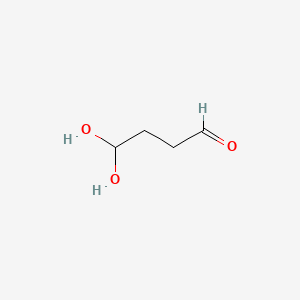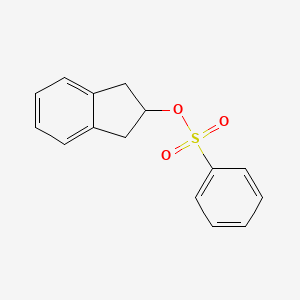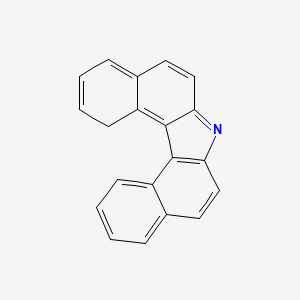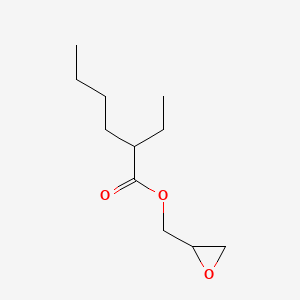
Oxiranylmethyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranylmethyl 2-ethylhexanoate, also known as 2-ethylhexanoic acid glycidyl ester, is an organic compound with the molecular formula C11H20O3. It is a glycidyl ester derived from 2-ethylhexanoic acid and is characterized by the presence of an oxirane (epoxide) ring. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxiranylmethyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient production method.
Chemical Reactions Analysis
Types of Reactions: Oxiranylmethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring under basic conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxiranylmethyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reactive intermediate in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its excellent chemical stability and reactivity.
Mechanism of Action
The mechanism of action of oxiranylmethyl 2-ethylhexanoate involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in different applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Diglycidyl aniline: An aromatic glycidyl compound used to reduce the viscosity of epoxy resin systems.
Glycidyl methacrylate: A glycidyl ester used in the production of polymers and coatings.
Glycidyl butyrate: Another glycidyl ester with similar reactivity but different physical properties.
Uniqueness: Oxiranylmethyl 2-ethylhexanoate is unique due to its combination of an epoxide ring and a long alkyl chain, which imparts specific chemical and physical properties. This combination makes it particularly useful in applications requiring both reactivity and hydrophobicity, such as in the production of specialty polymers and coatings.
Properties
CAS No. |
73936-65-9 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-ethylhexanoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-9(4-2)11(12)14-8-10-7-13-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
CZKVZZHFMXVDHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




